REACTION_CXSMILES
|
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.C(NCC)C.[CH:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:7][C:6]1[C:2]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:3][S:4][CH:5]=1
|
Name
|
silicon oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1Br
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C#CCCCCCC
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
106 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
148 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
4
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 40 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thermometer, rubber septum, argon inlet and reflux condenser with argon outlet (
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture is then concentrated on a rotary evaporator at reduced pressure
|
Type
|
WASH
|
Details
|
washed with 2×25 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the pentane phase dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue is then distilled at 55-60 ° C.
|
Type
|
CUSTOM
|
Details
|
0.40 torr to remove 2.3 g of unreacted 3,4-dibromothiophene
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed through silica gel eluting with hexanes
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=C1C#CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |